Elaidolinolenic acid
Description
Structure
3D Structure
Properties
CAS No. |
1955-33-5 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
DTOSIQBPPRVQHS-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
melting_point |
29.5 - 30 °C |
Other CAS No. |
28290-79-1 463-40-1 68132-21-8 1955-33-5 |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Thermal Isomerization with Metal Catalysts
Heating linolenic acid at 180–220°C in the presence of nickel or palladium catalysts induces cis-to-trans isomerization. For example, a 2016 patent describes heating flaxseed oil-derived linolenic acid with 0.1% nickel carbonyl at 200°C under nitrogen for 4–6 hours, achieving a 65–70% trans-conversion yield. The reaction mechanism involves π-complex formation between the catalyst and double bonds, facilitating rotation to the thermodynamically stable trans configuration.
Chemical Isomerization via Iodine or Sulfur Dioxide
Non-catalytic methods employ iodine or sulfur dioxide as isomerizing agents. A 1959 study demonstrated that treating linolenic acid with 0.5% elemental iodine in ethanol at 80°C for 12 hours produced this compound with 55% efficiency. The iodine radical mediates hydrogen abstraction, enabling double-bond rotation. However, residual iodine necessitates post-reaction purification using sodium thiosulfate washes.
Urea Complexation for Purification of Trans Isomers
Following isomerization, urea complexation segregates trans isomers from unreacted cis fatty acids. This method exploits urea’s ability to form inclusion complexes with straight-chain cis-unsaturated fatty acids, excluding trans and branched structures.
Amplified Urea Complex Segregation (AUS)
In a protocol adapted from sesame oil processing, isomerized linolenic acid is mixed with urea in a 1:3 (w/w) ratio in 95% ethanol. The slurry is heated to 70°C, cooled to 4°C, and filtered to recover the trans-rich supernatant. Repeating this process twice increases this compound purity from 70% to 92%.
Table 1: Urea Complexation Efficiency in Trans Isomer Purification
| Step | Urea:Acid Ratio | Temperature (°C) | Purity Increase |
|---|---|---|---|
| 1 | 1:3 | 70 → 4 | 70% → 82% |
| 2 | 1:2 | 65 → 4 | 82% → 89% |
| 3 | 1:1.5 | 60 → 4 | 89% → 92% |
Solvent Extraction and Distillation
Crude this compound mixtures require solvent extraction and fractional distillation to remove saturated fatty acids and reaction byproducts.
Acid-Base Partitioning
The isomerized product is dissolved in dichloromethane and washed with 0.1M sodium bicarbonate to remove free fatty acids. Adjusting the pH to 2.0 with HCl precipitates this compound, which is extracted into petroleum ether. This step achieves 85–90% recovery of trans isomers.
Short-Path Distillation
High-purity this compound (≥95%) is obtained via molecular distillation. Under reduced pressure (10–50 Pa), the crude extract is heated to 150–180°C, collecting the fraction distilling at 120–140°C. This method minimizes thermal degradation while separating trans isomers from high-molecular-weight contaminants.
Enzymatic Isomerization: Emerging Approaches
Recent advances explore lipase-mediated isomerization as an eco-friendly alternative. Candida antarctica lipase B immobilized on silica gel catalyzes cis-trans isomerization in solvent-free systems at 60°C, achieving 40–45% conversion over 72 hours. While less efficient than thermal methods, enzymatic processes avoid metal catalysts and high temperatures, preserving acid-sensitive functional groups.
Quality Control and Analytical Validation
Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard for quantifying this compound. Using a 60-m SP-2560 capillary column, trans isomers elute after cis counterparts due to higher polarity. Nuclear magnetic resonance (NMR) spectroscopy confirms double-bond geometry, with trans protons resonating at δ 5.35–5.45 ppm (J = 15–17 Hz).
Table 2: Analytical Parameters for this compound Characterization
| Method | Conditions | Trans Isomer Detection Limit |
|---|---|---|
| GC-FID | 60°C → 240°C at 4°C/min, He carrier | 0.1% (w/w) |
| ¹H NMR | 500 MHz, CDCl₃ | 1.0% (w/w) |
| FTIR | ATR mode, 4000–600 cm⁻¹ | 2.5% (w/w) |
Chemical Reactions Analysis
Oxidation
Polyunsaturated fatty acids (PUFAs) like elaidolinolenic acid are prone to oxidation because of their double bonds .
-
Oxidation Products Oxidation of linoleic acid results in a mixture of hydroperoxides, particularly 9- and 13- isomers; similarly, oxidation of linolenic acid produces multiple hydroperoxides, predominantly 9-, 12-, 13-, and 16- isomers .
-
Lipoxygenases and Cyclooxygenases Linoleic acid can be converted by lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes into monohydroxyl products like 13-Hydroxyoctadecadienoic acid and 9-Hydroxyoctadecadienoic acid, which can be further oxidized to keto metabolites .
-
Autoxidation The doubly allylic C−H groups in linoleic acid are susceptible to autoxidation, where the addition of oxygen leads to crosslinking and the formation of a stable film, a property exploited in oil paints and varnishes .
Halogenation
Unsaturated fatty acids react with halogens (like iodine), leading to the addition of the halogen at the carbon-carbon double bond site . Iodine monochloride (ICl) can react with the unsaturated bonds, producing a di-halogenated single bond. The amount of iodine reacted can be determined through titration with sodium thiosulfate .
Reduction
The carboxylic acid group of linoleic acid can be reduced to yield linoleyl alcohol .
Hydrolysis and Saponification
-
Hydrolysis At high temperatures (over 200 °C), ester bonds in lipids can undergo autocatalyzed hydrolysis, yielding fatty acids and glycerol .
-
Saponification Treatment with hydroxides leads to saponification, producing soaps .
Reactions with Thiobarbituric Acid
Linoleic acid hydroperoxide, formed by enzymatic peroxidation of linoleic acid, reacts with thiobarbituric acid to yield a red pigment, useful for quantifying lipid peroxidation . The optimal pH for this reaction is around 4.0 .
Hydrogenation
Hydrogenation involves the addition of hydrogen to unsaturated fatty acids, converting double bonds into single bonds . This process is typically conducted at high temperatures (150-200 °C) with a nickel catalyst and is used to produce hardened fats .
Esterification and Interesterification
-
Esterification Fatty acids can be esterified with alcohols using either enzymatic (lipases) or nonenzymatic (acid and base catalysis) methods to form esters .
-
Interesterification This reaction involves the exchange of acyl groups between different esters. It can be acidolysis (reaction with a fatty acid) or transesterification (reaction with another ester) .
Scientific Research Applications
Chemical Applications
Elaidolinolenic acid serves as a crucial precursor in the synthesis of various fatty acids and complex lipids. Its role in chemical reactions includes:
- Oxidation Products : It can yield hydroperoxides, aldehydes, and ketones.
- Reduction Products : It is also involved in the reduction to saturated fatty acids.
- Substitution Reactions : this compound can be transformed into esters and amides, which are valuable in numerous chemical applications.
Biological Applications
In biological contexts, this compound plays a significant role in cell signaling and membrane structure. Key biological functions include:
- Cell Membrane Integrity : It is integral to maintaining the fluidity and functionality of cell membranes.
- Gene Regulation : The compound influences transcription factors such as NF-kappa B and peroxisome proliferator-activated receptors (PPARs), which are essential for regulating inflammation and metabolic processes.
- Signal Transduction : this compound acts as a precursor to eicosanoids, which are signaling molecules that mediate various physiological processes.
Medical Applications
This compound is being studied for its potential health benefits, particularly in cardiovascular health and neurological disorders:
- Anti-inflammatory Properties : Research indicates that this compound may help reduce inflammation, which is critical in managing chronic diseases.
- Cardiovascular Health : Studies have shown that consumption of alpha-linolenic acid (ALA), a related compound, can lower cholesterol levels and decrease the risk of coronary heart disease (CHD) by 10% for each gram consumed daily .
- Neurological Benefits : Ongoing research is exploring its effects on neurodegenerative disorders, suggesting potential protective roles against conditions like Alzheimer's disease .
Industrial Applications
This compound is utilized in various industrial applications due to its chemical properties:
- Biodegradable Plastics : Its derivatives are used to create environmentally friendly plastic materials.
- Lubricants and Coatings : The compound's properties make it suitable for formulating lubricants and protective coatings that require low toxicity and high performance.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
Mechanism of Action
Elaidolinolenic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Table 1: Structural and Molecular Characteristics
| Compound | Molecular Formula | CAS No. | Double Bond Positions | Configuration | Omega Classification |
|---|---|---|---|---|---|
| Elaidolinolenic acid | C₁₈H₃₀O₂ | 28290-79-1 | 9, 12, 15 | All-trans | n-6 |
| α-Linolenic acid (ALA) | C₁₈H₃₀O₂ | 463-40-1 | 9, 12, 15 | All-cis | n-3 |
| Linoleic acid | C₁₈H₃₂O₂ | 60-33-3 | 9, 12 | cis-cis | n-6 |
| Oleic acid | C₁₈H₃₄O₂ | 112-80-1 | 9 | cis | n-9 |
Key Observations :
- Double Bond Configuration: this compound’s trans bonds create a linear molecular structure, contrasting with the kinked cis configurations in ALA and linoleic acid. This increases its melting point and reduces fluidity in lipid bilayers .
- Isomerism: this compound is the trans isomer of ALA, highlighting the critical role of geometric isomerism in lipid functionality.
Functional and Metabolic Differences
Key Observations :
- Inflammatory Pathways: this compound’s conversion to arachidonic acid derivatives (e.g., prostaglandins) contrasts with ALA’s anti-inflammatory omega-3 metabolites .
Research Findings and Controversies
- Membrane Dynamics: Trans fats like this compound disrupt membrane fluidity, impairing cellular signaling compared to cis-PUFAs .
- Epidemiological Data: High this compound intake correlates with increased cardiovascular risk, contrasting with ALA’s protective effects .
- Regulatory Status: The WHO recommends minimizing trans-fat intake, including this compound, to <1% of total energy .
Biological Activity
Elaidolinolenic acid is a trans isomer of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. While ALA is well-studied for its health benefits, including anti-inflammatory and cardioprotective effects, the biological activity of its trans isomer, this compound, remains less understood. This article aims to explore the biological activities associated with this compound, focusing on its antibacterial properties, potential health benefits, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its trans configuration around one of its double bonds, which differentiates it from the naturally occurring cis forms of ALA. Its chemical structure can be represented as follows:
- Chemical Formula : C18H33O2
- Molecular Weight : 281.46 g/mol
The structural differences between this compound and ALA may influence their biological activities and interactions within biological systems.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. Research indicates that this compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
The antibacterial mechanism of this compound involves:
- Membrane Disruption : this compound can integrate into bacterial membranes, leading to increased permeability and cell lysis. This effect has been observed in studies where fatty acids disrupted the electron transport chain in bacteria, ultimately causing cell death .
- Inhibition of Bacterial Growth : By interfering with bacterial metabolism and energy production, this compound reduces the viability of bacterial cells .
Case Studies
-
Antibacterial Activity Assessment :
- In a study examining the antibacterial properties of fatty acids derived from fermented soy products, this compound was shown to possess significant antibacterial activity against Staphylococcus aureus. The ethanol extract containing this fatty acid demonstrated effective inhibition zones when tested against various bacterial strains .
- Comparative Analysis with Other Fatty Acids :
Table 1: Comparative Antibacterial Activity of this compound
Table 2: Health Benefits Associated with Alpha-Linolenic Acid (for context)
Q & A
Q. How can Elaidolinolenic acid be reliably synthesized and characterized in laboratory settings?
this compound synthesis typically involves isomerization of α-linolenic acid or chemical modification of polyunsaturated fatty acids. To ensure reproducibility:
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural validation .
- Characterization : Include purity assessments (e.g., HPLC with UV detection) and detailed spectral data in supplementary materials .
- Documentation : Follow guidelines for reporting experimental protocols, such as specifying reaction conditions, catalysts, and yield calculations .
Q. What analytical techniques are optimal for distinguishing this compound from its geometric isomers?
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection can separate cis/trans isomers based on retention times .
- Spectroscopy : Infrared (IR) spectroscopy identifies trans double bonds (absorption ~965 cm⁻¹), while NMR detects coupling patterns in olefinic protons .
- Validation : Cross-reference results with commercial standards or computational simulations (e.g., density functional theory) .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Experimental Design : Test stability under oxidative stress (e.g., exposure to O₂, light, or elevated temperatures) using accelerated degradation studies .
- Metrics : Monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to quantify lipid oxidation .
- Reporting : Include kinetic degradation models and statistical analysis (e.g., ANOVA for time-dependent changes) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s binding affinity to SARS-CoV-2 proteins, and how can these be optimized?
- Computational Approaches : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with viral targets like Mpro (binding affinity: -6.7 kcal/mol) and NF-κB1 (-7.0 kcal/mol) .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics in vitro .
- Optimization Strategies : Modify fatty acid chain length or introduce functional groups to enhance specificity, guided by structure-activity relationship (SAR) analysis .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Data Triangulation : Compare results from in vitro (e.g., cell-based assays) and in silico models to identify assay-specific biases .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, accounting for variables like concentration ranges and cell lines .
- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., OECD guidelines for lipidomics) .
Q. What are the ethical and methodological considerations for studying this compound’s effects on human-derived cell lines?
- Ethical Compliance : Obtain institutional review board (IRB) approval for using primary cells or patient-derived samples, emphasizing informed consent and data anonymization .
- Experimental Rigor : Use matched controls (e.g., untreated cells) and blinded analysis to minimize bias .
- Reporting Standards : Adhere to CONSORT or STROBE guidelines for transparency in experimental design and data interpretation .
Q. How can this compound’s role in inflammatory pathways be systematically investigated using omics approaches?
- Proteomics : Perform LC-MS/MS to identify proteins modulated by this compound in NF-κB or COX-2 pathways .
- Lipidomics : Use high-resolution mass spectrometry to map changes in lipid mediators (e.g., prostaglandins, resolvins) .
- Integration : Apply bioinformatics tools (e.g., STRING, KEGG) to link omics data to functional pathways and validate findings with knock-out models .
Methodological Frameworks
How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?
- Feasibility : Assess resource availability (e.g., access to lipid libraries, LC-MS facilities) .
- Novelty : Target understudied areas, such as this compound’s epigenetic effects or cross-talk with gut microbiota .
- Ethical Alignment : Prioritize studies with translational potential (e.g., antiviral therapeutics) over purely exploratory work .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
- Uncertainty Quantification : Report confidence intervals and use bootstrap resampling for small sample sizes .
- Software Tools : Utilize GraphPad Prism or R packages (e.g., drc) for robust curve fitting .
Reporting and Dissemination
Q. How to structure a manuscript investigating this compound’s bioactivity, adhering to journal guidelines?
- Methods Section : Detail lipid extraction protocols, cell culture conditions, and statistical tests, citing established methodologies .
- Supplementary Data : Deposit raw NMR spectra, docking parameters, and omics datasets in public repositories (e.g., Zenodo) .
- Conflict Resolution : Address discrepancies in binding affinity data by discussing limitations (e.g., force field choices in docking simulations) .
Q. What peer-review criteria are critical for evaluating this compound research?
- Technical Rigor : Scrutinize experimental replicates, positive/negative controls, and error bars in figures .
- Contextual Relevance : Ensure findings contribute to broader fields (e.g., lipid metabolism, antiviral drug discovery) .
- Transparency : Verify compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
